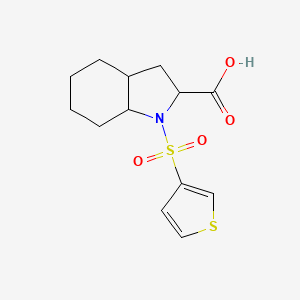
2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound that features both oxazole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the formation of the isoquinoline moiety. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The oxazole intermediate is then coupled with an isoquinoline derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2-oxazole-4-carboxylic acid: Shares the oxazole ring but lacks the isoquinoline moiety.
3,4-Dihydro-1H-isoquinoline-1-carboxylic acid: Contains the isoquinoline structure but not the oxazole ring.
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid lies in its combined structural features, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-13(10(2)22-17-9)15(19)18-8-7-11-5-3-4-6-12(11)14(18)16(20)21/h3-6,14H,7-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOPQEGTSHHERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC3=CC=CC=C3C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B6693089.png)

![1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B6693099.png)
![2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B6693106.png)
![2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid](/img/structure/B6693107.png)

![2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6693129.png)
![2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid](/img/structure/B6693138.png)
![2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6693147.png)
![3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B6693172.png)
![2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid](/img/structure/B6693176.png)
![2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B6693179.png)
![3-[(3,4-Difluorophenyl)methyl-(1,3,5-trimethylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B6693187.png)
![3-[(3,4-Difluorophenyl)methyl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B6693188.png)
